(4-(2-Chlorophenyl)isoxazol-5-yl)methanol
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Overview
Description
(4-(2-Chlorophenyl)isoxazol-5-yl)methanol: is a chemical compound with the molecular formula C10H8ClNO2 and a molecular weight of 209.63 g/mol . It is also known by its alternate name, 3-(2-Chlorophenyl)-5-(hydroxymethyl)isoxazole . This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol typically involves the reaction of 2-chlorobenzonitrile with hydroxylamine to form the isoxazole ring, followed by reduction to introduce the hydroxymethyl group . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium methoxide .
Industrial Production Methods: This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the chemicals involved .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, particularly at the chlorophenyl group, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are typically employed.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like amines , ethers , or halides .
Scientific Research Applications
Chemistry: (4-(2-Chlorophenyl)isoxazol-5-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules . It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways . It can act as a probe to investigate the activity of specific enzymes .
Medicine: While not directly used as a therapeutic agent, this compound is involved in the development of drugs targeting various diseases . It helps in understanding the mechanism of action of potential drug candidates .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials . It is also employed in the development of new catalysts and reaction processes .
Mechanism of Action
The mechanism of action of (4-(2-Chlorophenyl)isoxazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to changes in cellular processes . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- (4-(2-Bromophenyl)isoxazol-5-yl)methanol
- (4-(2-Fluorophenyl)isoxazol-5-yl)methanol
- (4-(2-Methylphenyl)isoxazol-5-yl)methanol
Comparison:
- (4-(2-Bromophenyl)isoxazol-5-yl)methanol: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity .
- (4-(2-Fluorophenyl)isoxazol-5-yl)methanol: The presence of a fluorine atom can affect the compound’s lipophilicity and metabolic stability .
- (4-(2-Methylphenyl)isoxazol-5-yl)methanol: The methyl group introduces steric effects that can influence the compound’s reactivity and interactions with biological targets .
Uniqueness: (4-(2-Chlorophenyl)isoxazol-5-yl)methanol is unique due to the presence of the chlorine atom, which can participate in various chemical reactions and influence the compound’s biological activity .
Properties
Molecular Formula |
C10H8ClNO2 |
---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
[4-(2-chlorophenyl)-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C10H8ClNO2/c11-9-4-2-1-3-7(9)8-5-12-14-10(8)6-13/h1-5,13H,6H2 |
InChI Key |
UNNWGVAXRGONOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(ON=C2)CO)Cl |
Origin of Product |
United States |
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